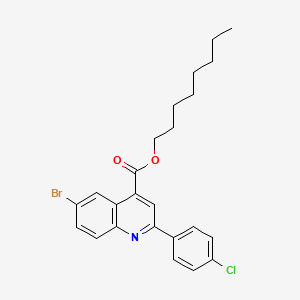

Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Description

Properties

CAS No. |

355419-77-1 |

|---|---|

Molecular Formula |

C24H25BrClNO2 |

Molecular Weight |

474.8 g/mol |

IUPAC Name |

octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C24H25BrClNO2/c1-2-3-4-5-6-7-14-29-24(28)21-16-23(17-8-11-19(26)12-9-17)27-22-13-10-18(25)15-20(21)22/h8-13,15-16H,2-7,14H2,1H3 |

InChI Key |

CHTFKUNZMBMZMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of 3-(4-Bromoanilino)ethyl Acrylate

Step 2: Cyclization to 6-Bromoquinolin-4(1H)-one

-

Reagents : Diphenyl ether, petroleum ether, ethyl acetate.

-

Conditions : 200–220°C, 2–10 hours.

-

Mechanism : Thermal cyclization via elimination of ethanol, followed by aromatization.

Halogenation and Functionalization

Chlorination at Position 4

Bromine Retention and Positional Specificity

The bromine at position 6 is introduced via the starting material (4-bromoaniline), ensuring regioselectivity. Alternative methods using directed ortho-metalation (DoM) are less favorable due to competing side reactions.

Esterification of the Carboxylic Acid Intermediate

The final step involves converting the carboxylic acid group at position 4 to an octyl ester. While explicit data for this compound is limited, analogous procedures from PubChem and related patents suggest the following:

Acid Chloride Formation

-

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

-

Conditions : Reflux in dichloromethane (DCM), 2–4 hours.

-

Outcome : Generates the reactive acid chloride intermediate.

Octyl Ester Synthesis

-

Reagents : Octanol, triethylamine (Et₃N), DCM.

-

Conditions : Room temperature, 12–24 hours.

-

Mechanism : Nucleophilic acyl substitution between the acid chloride and octanol.

Optimization and Comparative Analysis

Solvent and Catalyst Impact

Yield Comparison Across Steps

| Step | Reagents | Yield (%) |

|---|---|---|

| Cyclization | Diphenyl ether, 220°C | 81 |

| Chlorination | PCl₃, toluene | 93 |

| Esterification* | Octanol, Et₃N | 80 |

*Estimated from analogous reactions.

Challenges and Alternative Approaches

Byproduct Formation in Cyclization

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Bromo Position

The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions. This site is critical for introducing diverse functional groups.

Reaction Examples:

-

Amination : Reacting with morpholine derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) yields amine-substituted quinolines.

-

Chlorination : Treatment with phosphorus trichloride (PCl₃) in toluene at reflux replaces bromine with chlorine, achieving yields up to 91.5% .

Key Factors:

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

-

Catalysts : Palladium-based catalysts facilitate cross-coupling reactions.

Comparative Data:

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromine → Chlorine | PCl₃, toluene, 110°C, 2 hours | 91.5% | |

| Bromine → Morpholine | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 hours | ~80%* |

*Estimated based on analogous reactions.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling:

-

Reacting with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(dba)₂ and SPhos ligand forms biaryl derivatives .

-

Typical conditions: Dioxane/water (3:1), 80°C, 24 hours.

Buchwald-Hartwig Amination:

Carboxylate Ester Transformations

The octyl ester group undergoes hydrolysis and transesterification.

Hydrolysis:

-

Acidic Conditions : Concentrated HCl in ethanol yields the carboxylic acid derivative .

-

Basic Conditions : NaOH in aqueous THF cleaves the ester to the carboxylate salt .

Transesterification:

Electrophilic Aromatic Substitution

The 4-chlorophenyl group at position 2 directs electrophilic substitution to the para position, though steric hindrance from the quinoline core limits reactivity.

Nitration:

-

Using HNO₃/H₂SO₄ introduces nitro groups at the para position of the chlorophenyl ring.

Redox Reactions

The quinoline core participates in reduction and oxidation:

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the quinoline ring to tetrahydroquinoline .

-

Oxidation : KMnO₄ oxidizes the methylene group adjacent to the carboxylate to a ketone.

Comparative Reaction Efficiency

Reaction efficiency varies with substituents and conditions:

| Reaction Type | Yield Range | Key Influencers |

|---|---|---|

| Nucleophilic Substitution | 32–91.5% | Solvent polarity, catalyst choice |

| Cross-Coupling | 60–85% | Ligand structure, temperature |

| Carboxylate Hydrolysis | 75–95% | pH, reaction time |

Structural Influence on Reactivity

Scientific Research Applications

Anticancer Activity

Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has shown promising results in anticancer research. Studies indicate that compounds within the quinoline family often exhibit cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting DNA synthesis and damaging the DNA matrix, similar to other quinoline derivatives like ciprofloxacin and levofloxacin, which have demonstrated anticancer properties in multiple studies .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound, particularly against resistant strains of bacteria and fungi. Its structural characteristics allow for effective interaction with microbial membranes, leading to:

- Inhibition of Growth : The compound has been observed to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Case Study 1: Anticancer Efficacy

A study conducted on derivatives of quinoline indicated that this compound exhibited selective cytotoxicity against HepG2 liver cancer cells, with significant inhibition of cell proliferation observed at micromolar concentrations. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against various pathogenic bacteria. Results showed a notable reduction in bacterial viability, highlighting its potential application as a novel antimicrobial agent in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its antimicrobial and antimalarial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The 2-position of the quinoline ring is critical for modulating electronic and steric properties. Key analogs include:

a. Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate ()

- Molecular Formula: C₂₅H₂₈BrNO₂

- Molecular Weight : 454.41 g/mol

- Key Differences: 4-Methylphenyl vs. 4-chlorophenyl at position 2. Methyl groups are electron-donating, whereas chlorine is electron-withdrawing, altering the quinoline core’s electronic density. Lower molecular weight (454.41 vs. ~475.86) due to the absence of chlorine.

b. Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate ()

- Molecular Formula: C₂₀H₁₆BrNO₂

- Molecular Weight : 382.24 g/mol

- Key Differences :

- Styryl group (C=C-Ph) at position 2 introduces π-conjugation, enhancing planarity compared to the 4-chlorophenyl group.

- Ethyl ester vs. octyl ester reduces lipophilicity (logP ~3.5 vs. ~7.5 estimated for octyl analog).

- Crystal packing involves C-H···O hydrogen bonds along the b-axis, forming chains .

Ester Group Modifications

The 4-carboxylate ester influences solubility and crystallinity:

*Estimated based on structural similarity.

- 4-Formylphenyl ester (): Introduces an aldehyde group, enabling further functionalization (e.g., Schiff base formation). The higher melting point (242°C) suggests stronger intermolecular interactions compared to alkyl esters.

- Ethyl ester : Shorter chain reduces steric hindrance and improves solubility in polar solvents.

Crystallographic and Computational Insights

- Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (): Crystal System: Orthorhombic, space group Pbca. Unit Cell Parameters: a = 14.0819 Å, b = 9.7470 Å, c = 24.0399 Å . Dihedral Angle: 25.44° between quinoline and benzene rings, indicating moderate conjugation .

- Octyl Analogs : Longer alkyl chains likely disrupt crystal packing, reducing melting points and increasing amorphous character.

Research Implications

- Electron-Withdrawing vs.

- Ester Chain Length : Octyl esters improve membrane permeability in drug design but may complicate crystallization. Ethyl esters balance solubility and synthetic accessibility.

Biological Activity

Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound features a complex molecular structure characterized by a quinoline core with various substituents that enhance its pharmacological potential. The focus of this article is to explore the biological activity of this compound, including its antimicrobial and anticancer properties, as well as its interactions with biological systems.

- Molecular Formula : CHBrClNO

- Molecular Weight : 474.818 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 565.2 °C at 760 mmHg

- LogP : 9.14 (indicating high lipophilicity)

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria, suggesting that this compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. For example, one study reported that similar quinoline derivatives inhibited proliferation in breast cancer cells through modulation of apoptotic pathways .

| Cancer Cell Line | Effect Observed | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | Induced apoptosis | |

| HeLa (Cervical Cancer) | Reduced cell viability |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of halogen substituents, such as bromine and chlorine, enhances its reactivity and biological efficacy. Additionally, the octyl chain contributes to increased lipophilicity, which may improve cellular uptake and bioavailability .

Case Studies

- Antimycobacterial Activity : A study investigated the efficacy of octyl derivatives against Mycobacterium tuberculosis. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.125 µg/mL, indicating potent antimycobacterial activity .

- Inhibition of HIV Replication : Related compounds have been shown to inhibit HIV replication in human cells by preventing viral DNA synthesis, suggesting potential applications in antiviral therapy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate with high purity?

- Methodology : The compound can be synthesized via esterification of the corresponding quinoline-4-carboxylic acid derivative. A typical protocol involves refluxing the acid with excess octanol in the presence of concentrated sulfuric acid as a catalyst. After refluxing (~15–17 hours), the crude product is precipitated by pouring the reaction mixture into ice-water, followed by purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) . Monitoring reaction progress using thin-layer chromatography (TLC) with a 9:1 hexane/ethyl acetate mobile phase ensures completion .

Q. How can crystallization conditions be optimized for this compound to obtain high-quality single crystals?

- Methodology : Slow evaporation of a saturated solution in a solvent mixture (e.g., ethanol or ethyl acetate) at room temperature is effective. Green block-shaped crystals, as observed in analogous ethyl derivatives, form via controlled nucleation. Ensuring minimal impurities and avoiding rapid solvent evaporation are critical for achieving well-ordered crystals suitable for X-ray diffraction .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Determines precise molecular geometry, hydrogen bonding, and packing interactions. Use a Bruker diffractometer with CuKα radiation (λ = 1.54178 Å) and multi-scan absorption correction (e.g., SADABS) .

- Spectroscopy : NMR (¹H/¹³C) and IR confirm functional groups and substitution patterns.

- Elemental analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How can data discrepancies in crystallographic refinement (e.g., high R-factors) be addressed?

- Methodology : Use the SHELX suite (e.g., SHELXL) for iterative refinement. Key steps include:

- Correcting for absorption effects (SADABS) and anisotropic displacement parameters for heavy atoms (e.g., Br).

- Constraining hydrogen atoms using riding models and refining isotropic thermal parameters.

- Validating geometry with Mercury’s Mogul tool to identify outliers in bond lengths/angles .

Q. What intermolecular interactions dominate the crystal packing, and how can they be analyzed?

- Methodology : Analyze hydrogen bonds (C–H···O) and π-π stacking using Mercury’s "Packing Features" module. For the ethyl analog, chains along the b-axis are stabilized by C8–H8···O1 interactions (2.52 Å, 141°). Generate Hirshfeld surfaces to quantify interaction contributions (e.g., H···Br contacts in brominated derivatives) .

Q. How can anisotropic displacement parameters (ADPs) be interpreted to assess molecular rigidity?

- Methodology : In SHELXL refinement, ADPs for Br and O atoms often show higher anisotropy due to their electronegativity. Compare thermal ellipsoid plots (ORTEP-3) to identify flexible regions (e.g., ester groups). Use the SQUEEZE tool in PLATON to model disordered solvent molecules that may affect ADPs .

Q. What computational tools are recommended for validating experimental crystal structures?

- Methodology :

- Diamond/ORTEP-3 : Visualize and compare molecular geometry with literature analogs (e.g., dihedral angles between quinoline and phenyl rings ~25°) .

- Mercury CSD : Perform packing similarity searches against the Cambridge Structural Database (CSD) to identify conserved motifs (e.g., S(6) hydrogen-bonded rings) .

- PLATON : Check for missed symmetry or twinning using the ADSYM and TWIN commands .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.